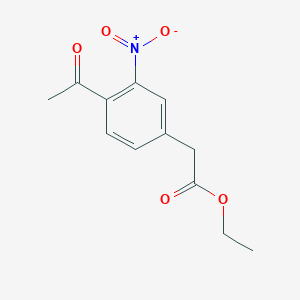
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2,5-dichlorophenyl group at the 3-position. This compound is often used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can be synthesized through a multi-step process involving the protection of the pyrrolidine nitrogen and the introduction of the 2,5-dichlorophenyl group. One common method involves the following steps:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.
Introduction of 2,5-Dichlorophenyl Group: The Boc-protected pyrrolidine is then reacted with 2,5-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2,5-dichlorophenyl group at the 3-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2,5-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: 3-(2,5-dichlorophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
科学的研究の応用
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the preparation of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms involving pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-Boc-3-(2,5-dichlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group can be removed to reveal the free amine, which can interact with biological targets such as enzymes or receptors.
類似化合物との比較
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Boc-3-(2,5-difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C15H19Cl2NO2 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
tert-butyl 3-(2,5-dichlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChIキー |
VIVVNUCRRRFJAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)



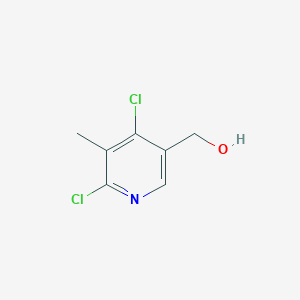
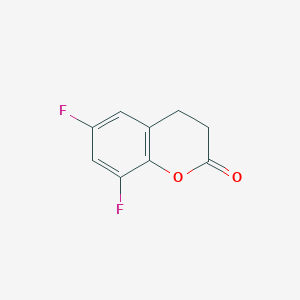
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
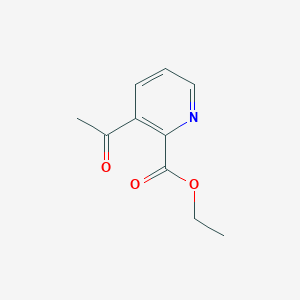
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)

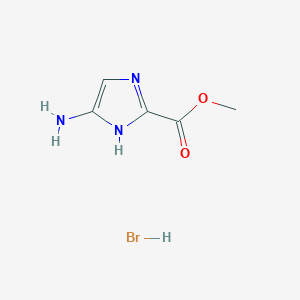
![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
